molecular formula C3H9N2O3PS B125972 S-(2-Amidinoethyl)thiophosphate CAS No. 149206-93-9

S-(2-Amidinoethyl)thiophosphate

Cat. No. B125972
M. Wt: 184.16 g/mol
InChI Key: YTRAEXCLCYQLDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

S-(2-Amidinoethyl)thiophosphate, also known as SAET, is a chemical compound that has been extensively studied for its potential applications in scientific research. SAET is a thiophosphate derivative that belongs to the class of organophosphorus compounds. It has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for various research studies.

Mechanism Of Action

The mechanism of action of S-(2-Amidinoethyl)thiophosphate involves its ability to inhibit the activity of cholinesterase enzymes. Cholinesterase enzymes are responsible for the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in the transmission of nerve impulses. By inhibiting the activity of cholinesterase enzymes, S-(2-Amidinoethyl)thiophosphate increases the levels of acetylcholine in the brain, leading to improved cognitive function.

Biochemical And Physiological Effects

S-(2-Amidinoethyl)thiophosphate has been found to exhibit a range of biochemical and physiological effects. It has been shown to increase the levels of acetylcholine in the brain, leading to improved cognitive function. S-(2-Amidinoethyl)thiophosphate has also been found to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases.

Advantages And Limitations For Lab Experiments

The advantages of using S-(2-Amidinoethyl)thiophosphate in lab experiments include its ability to inhibit cholinesterase activity and increase the levels of acetylcholine in the brain, making it a promising candidate for the treatment of various diseases. However, the use of S-(2-Amidinoethyl)thiophosphate in lab experiments requires careful handling of hazardous chemicals and should be carried out in a well-equipped laboratory.

Future Directions

There are several future directions for the study of S-(2-Amidinoethyl)thiophosphate. One potential direction is the development of S-(2-Amidinoethyl)thiophosphate-based drugs for the treatment of various diseases, including Alzheimer's disease and Parkinson's disease. Another potential direction is the study of S-(2-Amidinoethyl)thiophosphate's anti-inflammatory and antioxidant properties, which could lead to the development of new treatments for inflammatory diseases. Additionally, further research could be conducted to explore the potential uses of S-(2-Amidinoethyl)thiophosphate in the field of neuroscience, particularly in the study of cognitive function and memory.

Synthesis Methods

S-(2-Amidinoethyl)thiophosphate can be synthesized through a variety of methods, including the reaction of thiophosphoryl chloride with ethylenediamine. Another method involves the reaction of thiophosphoryl chloride with 2-aminoethanol, followed by the addition of ammonia. The synthesis of S-(2-Amidinoethyl)thiophosphate requires careful handling of hazardous chemicals and should be carried out in a well-equipped laboratory.

Scientific Research Applications

S-(2-Amidinoethyl)thiophosphate has been extensively studied for its potential applications in scientific research. It has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for various research studies. S-(2-Amidinoethyl)thiophosphate has been studied for its potential as a cholinesterase inhibitor and for its ability to inhibit acetylcholinesterase activity. It has also been found to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases.

properties

CAS RN

149206-93-9

Product Name

S-(2-Amidinoethyl)thiophosphate

Molecular Formula

C3H9N2O3PS

Molecular Weight

184.16 g/mol

IUPAC Name

(3-amino-3-iminopropyl)sulfanylphosphonic acid

InChI

InChI=1S/C3H9N2O3PS/c4-3(5)1-2-10-9(6,7)8/h1-2H2,(H3,4,5)(H2,6,7,8)

InChI Key

YTRAEXCLCYQLDM-UHFFFAOYSA-N

SMILES

C(CSP(=O)(O)O)C(=N)N

Canonical SMILES

C(CSP(=O)(O)O)C(=N)N

Other CAS RN

149206-93-9

synonyms

S,beta-amidinoethyl thiophosphate
S-(2-amidinoethyl)thiophosphate
S-(beta-amidinoethyl)thiophosphate
S-AmEtTP

Origin of Product

United States

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